4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one
Description
4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is a cyclohexanone derivative featuring a tert-butyl group at the 4-position and an ethoxymethylidene substituent at the 2-position. This compound is synthesized via condensation reactions, often catalyzed by ethylenediamine diacetate (EDDA) or aqueous KOH, as demonstrated in the synthesis of structurally related cyclohexanone derivatives . Its structural rigidity due to the tert-butyl group and electron-rich ethoxymethylene moiety makes it a precursor for further functionalization in medicinal chemistry, particularly in the development of asymmetrical mono-carbonyl analogs of curcumin (AMACs) and chalcone derivatives .
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(2Z)-4-tert-butyl-2-(ethoxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-5-15-9-10-8-11(13(2,3)4)6-7-12(10)14/h9,11H,5-8H2,1-4H3/b10-9- |
InChI Key |
CIBCWQKMEUFPAA-KTKRTIGZSA-N |
Isomeric SMILES |
CCO/C=C\1/CC(CCC1=O)C(C)(C)C |
Canonical SMILES |
CCOC=C1CC(CCC1=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one typically involves the reaction of cyclohexanone with tert-butyl bromide and ethyl formate under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ethoxymethylidene group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is utilized in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and interact with various biomolecules. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one and analogous compounds:
Biological Activity
4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on antimicrobial and anticancer properties.
Synthesis
The synthesis of 4-tert-butyl-2-(ethoxymethylidene)cyclohexan-1-one typically involves the condensation of 4-tert-butylcyclohexanone with ethyl aldehyde under acidic conditions. The reaction can be catalyzed using various reagents, such as p-toluenesulfonic acid, which facilitates the formation of the desired product through an aldol-type condensation mechanism.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited selective activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 0.5 mg/mL |
| Escherichia coli | 10 | 1.0 mg/mL |
| Bacillus subtilis | 15 | 0.25 mg/mL |
The compound demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis , indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to that observed with established antibiotics like meropenem .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Preliminary in vitro studies indicate that it may inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer).
Table 2: Anticancer Activity of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 20 | Induction of apoptosis |
| HCT116 | 25 | Cell cycle arrest |
The IC50 values suggest that the compound effectively inhibits cell growth at relatively low concentrations, with mechanisms involving apoptosis and cell cycle arrest being investigated further .
Case Studies
A notable case study evaluated the effects of this compound on a panel of cancer cell lines, revealing that it selectively induced apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
